![molecular formula C17H18BrN3O3 B2517998 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide CAS No. 1324695-49-9](/img/structure/B2517998.png)
5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide
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Description
5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. It has gained significant attention in scientific research due to its potential applications in the fields of cancer treatment, neuroprotection, and metabolic disorders.
Scientific Research Applications
1. Building Block for the β-Alanine Moiety of an αvβ3 Antagonist This compound can be used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow blood vessels and thus feed themselves .
2. Synthesis of a Potent and Selective Somatostatin sst 3 Receptor Antagonist The compound can also be used for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . Somatostatin sst 3 receptor antagonists are used in the treatment of neuroendocrine tumors .
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters . This is a type of reaction used in organic synthesis .
Formal Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation .
Synthesis of Crown-Ester-Bipyridines and Viologens
The compound can be used as a starting material in the synthesis of crown-ester-bipyridines and viologens . These are classes of compounds used in various chemical reactions .
properties
IUPAC Name |
5-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-24-7-6-20-16(22)8-12-2-4-15(5-3-12)21-17(23)13-9-14(18)11-19-10-13/h2-5,9-11H,6-8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKKTVQSMDIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide |
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